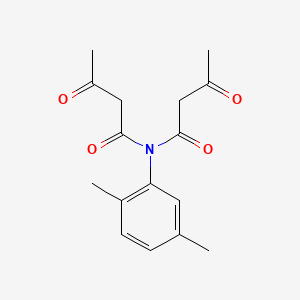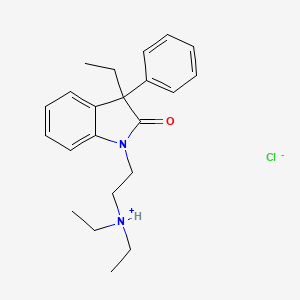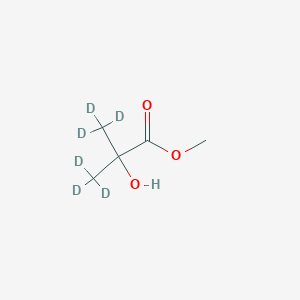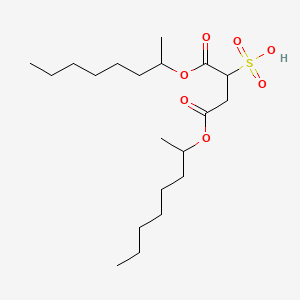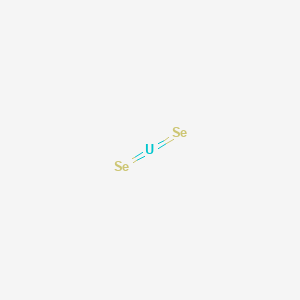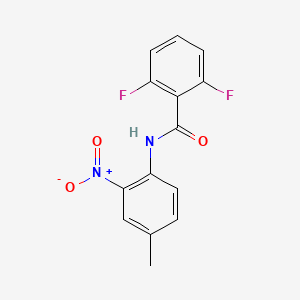![molecular formula C62H32N6 B13744123 4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)
4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile is a complex organic compound with a unique structure It is characterized by its multiple benzene rings and nitrile groups, which contribute to its distinct chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the Core Structure: The core structure, 9,10-Dihydro-9,10-[1,2]benzenoanthracene, is synthesized through a series of cyclization reactions.
Introduction of Benzonitrile Groups: The nitrile groups are introduced through nucleophilic substitution reactions, where halogenated precursors react with cyanide ions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenated compounds and cyanide ions are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool, particularly in the field of cancer research.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile involves its interaction with specific molecular targets. The compound’s multiple benzene rings and nitrile groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid
- 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde
Uniqueness
What sets 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile apart from similar compounds is its specific arrangement of nitrile groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C62H32N6 |
|---|---|
分子量 |
861.0 g/mol |
IUPAC名 |
4-[5,11,12,17,18-pentakis(4-cyanophenyl)-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaenyl]benzonitrile |
InChI |
InChI=1S/C62H32N6/c63-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-64)4-16-44)62-59-29-53(47-21-9-41(35-67)10-22-47)51(45-17-5-39(33-65)6-18-45)27-57(59)61(55)58-28-52(46-19-7-40(34-66)8-20-46)54(30-60(58)62)48-23-11-42(36-68)12-24-48/h1-30,61-62H |
InChIキー |
GDMDZKNEMIOCFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=CC3=C(C=C2C4=CC=C(C=C4)C#N)C5C6=C(C3C7=C5C=C(C(=C7)C8=CC=C(C=C8)C#N)C9=CC=C(C=C9)C#N)C=C(C(=C6)C1=CC=C(C=C1)C#N)C1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)



